molecular formula C5H11Cl2NO B1626493 Methyl 4-chlorobutanimidate hydrochloride CAS No. 77570-15-1

Methyl 4-chlorobutanimidate hydrochloride

Cat. No. B1626493
CAS RN: 77570-15-1
M. Wt: 172.05 g/mol
InChI Key: BMWHQDHZAVRAJF-UHFFFAOYSA-N
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Description

Methyl 4-chlorobutanimidate hydrochloride, also known as methyl 4-chloro-2-aminobutanoate hydrochloride, is a synthetic compound with the molecular formula C5H11Cl2NO . It has a molecular weight of 172.05 g/mol .


Synthesis Analysis

The synthesis of Methyl 4-chlorobutanimidate hydrochloride involves several steps. A solution of 3-chlorobutanenitrile in diethyl ether is treated with methanol and cooled to 0°C. Hydrochloric acid gas is bubbled into the reaction mixture for 4 hours at 0°C. The reaction mixture is stirred at -20°C for 24 hours and then concentrated in vacuo. The solid residue obtained is washed with diethyl ether and n-pentane and dried in vacuo at 45°C to give Methyl 4-chlorobutanimidate hydrochloride as a white solid .


Physical And Chemical Properties Analysis

Methyl 4-chlorobutanimidate hydrochloride is a white solid . It should be stored in an inert atmosphere, under -20°C . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis of Antimicrobial Compounds

“Methyl 4-chlorobutanimidate hydrochloride” has been utilized in the synthesis of compounds with antimicrobial properties. For instance, it was involved in the formation of a compound with a broad spectrum of activity against bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and the fungus Cryptococcus neoformans .

Formation of Pyrrolo[1,2-a]imidazole Derivatives

This chemical is also used in intramolecular cyclization reactions to form pyrrolo[1,2-a]imidazole derivatives. These reactions are significant as they contribute to the development of novel compounds with potential therapeutic applications .

Synthesis of Imidazole Derivatives

Imidazoles are crucial heterocyclic structures found in functional molecules across various applications. “Methyl 4-chlorobutanimidate hydrochloride” plays a role in the regiocontrolled synthesis of substituted imidazoles, which is strategically important for advancing this field .

properties

IUPAC Name

methyl 4-chlorobutanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO.ClH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWHQDHZAVRAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505916
Record name Methyl 4-chlorobutanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77570-15-1
Record name Butanimidic acid, 4-chloro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77570-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chlorobutanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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